Product packaging for 2,2',4,4',6,6'-Hexamethylbenzophenone(Cat. No.:CAS No. 5623-45-0)

2,2',4,4',6,6'-Hexamethylbenzophenone

Cat. No.: B1580919
CAS No.: 5623-45-0
M. Wt: 266.4 g/mol
InChI Key: SKMUIZHHMAPKIV-UHFFFAOYSA-N
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Description

2,2',4,4',6,6'-Hexamethylbenzophenone, also known as dimesityl ketone, is a sterically hindered benzophenone derivative of significant interest in scientific research due to its role as a highly effective ultraviolet (UV) light absorber and a specialized photoinitiator . Its molecular structure, characterized by methyl groups in the ortho-positions of both phenyl rings, confers high stability and unique photophysical properties . As a UV absorber, it is extensively studied for its ability to protect materials and formulations from photodegradation by efficiently dissipating UV radiation as heat, a process often involving excited-state intramolecular proton transfer (ESIPT) mechanisms common to this class of compounds . Furthermore, it serves as a key photoinitiator in radiation-curing applications, where it facilitates the polymerization process in adhesives, coatings, and printing inks upon exposure to light . Research into its fundamental behavior includes detailed dipole moment studies to understand its conformational preferences and the exploration of its use in the synthesis of more complex stereochemical structures, demonstrating the potential for optical isomerism in suitably substituted benzophenones . It is also identified as a valuable photosensitizer in photochemistry research, for example in studies investigating electron transfer reactions with specific alkali metal alkoxides under visible light activation . This compound is supplied for laboratory research applications. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, cosmetic, or any personal use. Chemical Identifiers: • CAS Registry Number: 5623-45-0 • Molecular Formula: C 19 H 22 O • Molecular Weight: 266.38 - 266.39 g/mol • Synonyms: Bis(2,4,6-trimethylphenyl)methanone, Dimesityl ketone, Benzophenone-12

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O B1580919 2,2',4,4',6,6'-Hexamethylbenzophenone CAS No. 5623-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,4,6-trimethylphenyl)methanone
Source PubChem
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InChI

InChI=1S/C19H22O/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMUIZHHMAPKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204793
Record name 2,2',4,4',6,6'-Hexamethylbenzophenone
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Molecular Weight

266.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5623-45-0
Record name Dimesityl ketone
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Record name 2,2',4,4',6,6'-Hexamethylbenzophenone
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Record name 2,2',4,4',6,6'-Hexamethylbenzophenone
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Record name 2,2',4,4',6,6'-hexamethylbenzophenone
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Record name Dimesityl ketone
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Synthetic Methodologies and Precursor Chemistry of 2,2 ,4,4 ,6,6 Hexamethylbenzophenone

Established Synthetic Pathways and Chemical Transformations

The construction of the dimesityl ketone framework can be achieved through several synthetic approaches, primarily involving the formation of the central carbon-carbonyl-carbon bond between two mesitylene (B46885) moieties.

Classical and Contemporary Synthetic Routes

Friedel-Crafts Acylation: A prominent and effective method for synthesizing 2,2',4,4',6,6'-hexamethylbenzophenone is the Friedel-Crafts acylation of mesitylene. nih.govresearchgate.net This reaction typically involves the treatment of mesitylene with 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism where the 2,4,6-trimethylbenzoyl cation is generated and subsequently attacks the electron-rich mesitylene ring. A reported synthesis using this method in carbon disulphide as a solvent yielded dimesityl ketone with a high efficiency of 89%. nih.gov The bulky nature of both the acylating agent and the substrate favors the formation of the monoketone over di- or poly-acylated products. nih.gov

The general reaction is as follows:

Mesitylene + 2,4,6-Trimethylbenzoyl Chloride --(AlCl₃, CS₂)--> this compound

Grignard Reagent-Based Synthesis: Another classical approach to ketone synthesis involves the reaction of a Grignard reagent with a suitable carbonyl-containing compound. For the synthesis of this compound, this would conceptually involve the reaction of mesitylmagnesium bromide with a mesitoyl derivative, such as mesitoyl chloride or a mesitoate ester.

The preparation of the necessary Grignard reagent, 2-mesitylmagnesium bromide, is well-established and involves the reaction of 2-bromomesitylene (B157001) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). science.gov The subsequent reaction of this Grignard reagent with an acylating agent would lead to the formation of the target ketone. While this is a standard method for ketone synthesis, specific documented examples detailing the reaction conditions and yields for the synthesis of this compound via this route are less commonly reported in the literature compared to the Friedel-Crafts approach.

A potential reaction scheme is:

Mesitylmagnesium Bromide + Mesitoyl Chloride --(Ether)--> this compound + MgBrCl

Optimization Strategies for Synthesis Yield and Purity

The optimization of synthetic routes for this compound primarily focuses on the Friedel-Crafts acylation method, aiming to maximize the yield and purity of the desired product while minimizing side reactions.

Control of Stoichiometry and Reaction Conditions: In Friedel-Crafts acylation, the molar ratio of reactants and catalyst is a critical parameter. Using an excess of the Lewis acid catalyst, such as aluminum chloride, can sometimes lead to the formation of byproducts or complex mixtures. nih.gov Careful control of the stoichiometry, often using a slight excess of the acylating agent, can drive the reaction to completion while minimizing unwanted side reactions. The reaction temperature and duration are also crucial; lower temperatures can enhance selectivity, while higher temperatures may be required to overcome the activation energy barrier, especially with sterically hindered substrates.

Solvent Selection: The choice of solvent can significantly impact the outcome of a Friedel-Crafts reaction. Solvents like carbon disulphide are often employed due to their inertness and ability to facilitate the reaction. nih.gov Other solvents, such as nitrobenzene (B124822) or dichloroethane, can also be used, and the optimal choice often depends on the specific substrates and catalyst system.

Purification Techniques: The purity of the final product is paramount. Common impurities in the synthesis of this compound can include unreacted starting materials and byproducts from side reactions. Purification is typically achieved through recrystallization from a suitable solvent system. The choice of solvent for recrystallization is critical to obtain high-purity crystals of the target compound. Column chromatography can also be employed for the separation of the desired ketone from closely related impurities. The progress of purification and the final product's purity can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR). A patent for purifying benzophenone (B1666685) derivatives mentions a process involving crystallization from a mixed solvent system of halogenated hydrocarbons and esters, followed by recrystallization from an alcohol solvent to achieve a high-purity product. google.com

ParameterStrategyRationaleReference
Catalyst LoadingUse of stoichiometric or catalytic amounts of Lewis acid (e.g., AlCl₃, FeCl₃).Optimizing the catalyst amount can minimize byproducts and reduce waste. nih.govmasterorganicchemistry.com
SolventInert solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons are often preferred.The solvent can influence the solubility of reactants and intermediates, affecting reaction rates and selectivity. nih.gov
TemperatureReactions are often run at low temperatures initially and may be warmed to complete the reaction.Lower temperatures can increase the selectivity of the acylation and reduce the formation of undesired isomers or multiple acylation products.
PurificationRecrystallization from appropriate solvents.Effectively removes unreacted starting materials and byproducts to yield a high-purity product. google.com

Derivatization and Analog Synthesis of this compound

The derivatization of this compound and the synthesis of its structural analogs are of interest for exploring structure-activity relationships and developing new molecules with tailored properties.

Functional Group Interconversions

Functional group interconversions on this compound would primarily involve reactions of the carbonyl group. However, the significant steric hindrance imposed by the six ortho-methyl groups makes the carbonyl carbon exceptionally unreactive towards many standard nucleophilic addition reactions.

Reduction of the Carbonyl Group: The reduction of the ketone to the corresponding secondary alcohol, dimesitylmethanol, is a plausible transformation. This would typically require powerful reducing agents that can overcome the steric hindrance, such as lithium aluminum hydride (LiAlH₄). The reaction would involve the nucleophilic attack of a hydride ion on the carbonyl carbon.

Reactions with Organometallics: Reactions with potent organometallic nucleophiles, such as Grignard reagents or organolithium compounds, are theoretically possible but would be severely sterically hindered. Such reactions, if successful, would lead to the formation of tertiary alcohols.

Due to the extreme steric congestion, many typical carbonyl reactions, such as the formation of imines, enamines, or acetals, are expected to be very difficult or not feasible under standard conditions. eopcw.com

Preparation of Structurally Related Benzophenone Derivatives

The synthesis of analogs of this compound can be achieved by modifying the starting materials in the synthetic routes described above.

Varying the Acylating Agent: By employing different acyl chlorides in the Friedel-Crafts acylation of mesitylene, a range of unsymmetrical benzophenone derivatives can be prepared. For instance, reacting mesitylene with benzoyl chloride yields 2,4,6-trimethylbenzophenone. nih.gov This approach allows for the systematic variation of one of the aromatic rings.

Varying the Aromatic Substrate: Conversely, using 2,4,6-trimethylbenzoyl chloride as the acylating agent and reacting it with different aromatic compounds (e.g., toluene, anisole) would produce a series of benzophenone analogs with one mesityl group and another varied substituted phenyl group.

Synthesis of Hydroxylated Analogs: The synthesis of hydroxylated benzophenone analogs, which are of interest in various applications, often involves the Fries rearrangement or direct Friedel-Crafts acylation of phenols. For example, the synthesis of 2,4,6-trihydroxybenzophenone (B1214741) has been reported via the condensation of benzoic acid and phloroglucinol (B13840). ic.ac.uk While not directly an analog with the hexamethyl substitution pattern, these methods illustrate the strategies for introducing hydroxyl groups into the benzophenone scaffold.

Analog NameSynthetic ApproachPrecursorsReference
2,4,6-TrimethylbenzophenoneFriedel-Crafts AcylationMesitylene and Benzoyl Chloride nih.gov
2,4,6-TrihydroxybenzophenoneCondensation ReactionBenzoic Acid and Phloroglucinol ic.ac.uk
Unsymmetrical Diaryl KetonesFriedel-Crafts AcylationMesitylene and various other acyl chlorides nih.gov

Chemical Reactivity and Mechanistic Investigations of 2,2 ,4,4 ,6,6 Hexamethylbenzophenone

Reaction Kinetics and Mechanistic Pathways

The chemical behavior of 2,2',4,4',6,6'-hexamethylbenzophenone, also known as dimesityl ketone, is significantly governed by the profound steric hindrance around its carbonyl group. This steric congestion, created by the six methyl groups on the two phenyl rings, dictates the kinetics and mechanisms of its reactions.

The hydrolysis of sterically hindered ketones in strong acids like sulfuric acid typically proceeds via a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack of water. tue.nlclemson.edu This process, when it leads to the cleavage of an acyl group, can be termed deacylation. While specific kinetic studies on the sulfodeacylation of this compound are not extensively detailed in the available literature, the principles of acid-catalyzed hydrolysis of esters and amides provide a foundational understanding. tue.nlchemrxiv.org In these reactions, the rate is dependent on the concentration of the protonated substrate. clemson.edu

For this compound, the extreme steric hindrance imposed by the ortho-methyl groups is expected to significantly decrease the rate of hydrolysis compared to less hindered benzophenones. The approach of a nucleophile, such as water, to the protonated carbonyl carbon is severely impeded. The reaction kinetics would be influenced by factors such as the concentration of the acid, which affects the extent of protonation, and temperature.

Reaction conditions are critical in directing the transformation of this compound towards specific products. The selectivity of its reaction pathways is a function of several interdependent variables:

Acid Concentration and Type: In highly concentrated strong acids, such as sulfuric acid, the primary reaction is expected to be hydrolysis to the corresponding 2,4,6-trimethylbenzoic acid. The acid acts as a catalyst by protonating the carbonyl group. tue.nlclemson.edu The choice of acid can be crucial; for instance, using a different strong acid like perchloric acid could potentially alter the reaction rate and selectivity.

Temperature: Increasing the reaction temperature generally increases the rate of reaction. For a sterically hindered molecule like this compound, higher temperatures may be necessary to overcome the activation energy barrier for nucleophilic attack. However, elevated temperatures might also promote side reactions, such as sulfonation of the aromatic rings, although this is also sterically hindered.

Solvent: The choice of solvent can influence reaction pathways. In aprotic solvents, nucleophilic aromatic substitution reactions have been shown to proceed via different mechanisms, sometimes involving dimer formation of the nucleophile. conicet.gov.ar While this is for substitution on the ring, it highlights the importance of the reaction medium in determining the operative mechanism.

Diverse Reaction Types and Product Characterization

Electrophilic Aromatic Substitution: The benzene (B151609) ring is generally susceptible to electrophilic attack due to its high electron density. msu.edu Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com However, the reactivity of the aromatic rings in this compound is drastically reduced by the steric hindrance from the multiple methyl groups. uomustansiriyah.edu.iq These groups physically block the approach of electrophiles to the aromatic carbons. Furthermore, while alkyl groups are typically activating and ortho-, para-directing, the sheer steric bulk in this molecule would likely inhibit substitution at the available meta positions (relative to the carbonyl group). uci.edu

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the aromatic ring towards attack by a nucleophile. youtube.comnih.gov The carbonyl group in this compound is an electron-withdrawing group, but the lack of ortho or para activating groups (relative to a potential leaving group) and the significant steric hindrance make classical SNAr reactions on the rings highly unfavorable. uomustansiriyah.edu.iqnih.gov

Nucleophilic attack at the carbonyl carbon is also sterically hindered. However, with sufficiently reactive and small nucleophiles, addition to the carbonyl group could potentially occur.

Product Characterization for any substitution product would involve a combination of spectroscopic methods:

FTIR Spectroscopy: To identify the presence of new functional groups.

NMR Spectroscopy (¹H and ¹³C): To determine the structure and confirm the position of substitution.

Mass Spectrometry: To determine the molecular weight of the product.

Reductive Transformations: The carbonyl group of this compound can be reduced to a secondary alcohol, forming 2,2',4,4',6,6'-hexamethylbenzhydrol. This transformation can be achieved using various reducing agents. The choice of reagent would be critical due to the steric hindrance.

Oxidative Transformations: Peroxidase-catalyzed oxidation has been studied for other aromatic compounds like 2,4,6-trichlorophenol, leading to products such as benzoquinones through phenoxyl radical intermediates. nih.gov While a different class of compound, it illustrates a potential oxidative pathway. For this compound, strong oxidizing agents could potentially lead to cleavage of the molecule, likely at the carbonyl group, to yield 2,4,6-trimethylbenzoic acid.

Characterization of Transformation Products:

Transformation Product Characterization Techniques
Reduction 2,2',4,4',6,6'-Hexamethylbenzhydrol FTIR (appearance of -OH stretch), NMR (new signals for the CH-OH group)

| Oxidation | 2,4,6-Trimethylbenzoic acid | Melting point, FTIR (disappearance of ketone C=O, appearance of carboxylic acid C=O and O-H), NMR |

Role as a Synthetic Intermediate in Organic Synthesis

The utility of this compound as a synthetic intermediate is niche, primarily leveraging its significant steric bulk. It is not a common starting material for general synthesis due to its low reactivity.

However, it can be a precursor for other highly hindered molecules. For example, its benzophenone-dicarboxylate analogue has been used to create metal-organic frameworks (MOFs). nih.gov In these MOFs, the benzophenone (B1666685) moiety can be used for photochemical post-synthetic modification. nih.gov

Photochemistry and Photophysical Properties of 2,2 ,4,4 ,6,6 Hexamethylbenzophenone

Light Absorption and Excited State Generation

The interaction of 2,2',4,4',6,6'-hexamethylbenzophenone with light initiates a series of complex photophysical events. The significant steric hindrance imposed by the six methyl groups on the phenyl rings plays a crucial role in defining its absorption characteristics and the nature of its excited states.

Electronic Transitions and Absorption Characteristics

The absorption of ultraviolet (UV) light by this compound promotes electrons from their ground state to higher energy orbitals. Like other benzophenone (B1666685) derivatives, its UV-visible absorption spectrum is characterized by distinct absorption bands corresponding to specific electronic transitions. Typically, benzophenones exhibit two main absorption bands: a weaker, longer-wavelength band associated with the n → π* (n-to-pi-star) transition of the carbonyl group, and a stronger, shorter-wavelength band corresponding to the π → π* (pi-to-pi-star) transition of the aromatic rings. researchgate.net

The presence of the six methyl groups in this compound introduces significant steric strain, which forces the two phenyl rings to twist out of the plane of the carbonyl group. This distortion affects the electronic communication between the aromatic rings and the carbonyl chromophore. Consequently, the UV-visible absorption spectrum of this compound is expected to show shifts in the positions and intensities of these bands compared to the parent benzophenone molecule. The n → π* transition is typically less affected by such substitution, while the π → π* transition can be more sensitive to changes in conjugation and planarity. researchgate.net

Table 1: General UV Absorption Characteristics of Benzophenone Derivatives

TransitionTypical Wavelength Range (nm)Molar Absorptivity (ε)Notes
n → π330 - 370Low (100 - 500 M⁻¹cm⁻¹)Involves excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital.
π → π240 - 280High (10,000 - 20,000 M⁻¹cm⁻¹)Involves excitation of an electron from a bonding π orbital to an anti-bonding π orbital within the aromatic system.

Note: Specific values for this compound may vary due to steric effects.

Singlet and Triplet Excited State Energetics

Upon absorption of a photon, this compound is promoted to an electronically excited singlet state (S₁). Due to the principles of spin multiplicity, this initial excited state is short-lived. edinst.com In benzophenones, the S₁ state rapidly and efficiently undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁). This process is a hallmark of benzophenone photochemistry and is responsible for its utility as a photosensitizer. edinst.comresearchgate.net

The energies of the singlet (ES1) and triplet (ET1) excited states are critical parameters that govern the subsequent photochemical reactions. The steric hindrance in this compound can influence these energy levels. The twisting of the phenyl rings may lead to a decrease in the energy of the n,π* triplet state, which is often the lowest-lying triplet state in benzophenones. The triplet state lifetime is a key factor in determining the efficiency of subsequent reactions. For benzophenone itself, the triplet lifetime is on the order of microseconds in the absence of quenchers. researchgate.net The lifetime of the triplet state of the hexamethyl derivative is expected to be influenced by its unique geometry and the presence of the methyl groups.

Table 2: Representative Excited State Properties of Benzophenone

PropertyValueUnitReference
Singlet Energy (ES1)~74kcal/mol researchgate.net
Triplet Energy (ET1)~69kcal/mol researchgate.net
Intersystem Crossing Rate (kISC)~10¹¹s⁻¹ edinst.com
Triplet Lifetime (τT)~1-10µs researchgate.net

Note: These are general values for the parent benzophenone. Specific data for this compound is needed for a precise comparison.

Charge Transfer Dynamics

While intramolecular charge transfer (CT) is a well-studied phenomenon in many donor-acceptor molecules, its role in this compound is less pronounced in the absence of strong electron-donating or -withdrawing groups other than the methyl substituents. The methyl groups are weak electron donors. However, the twisted conformation of the molecule can influence the electronic distribution in the excited state.

In related, more complex benzophenone derivatives, charge transfer from an electron-donating moiety to the excited benzophenone core can occur. rsc.org For this compound, the primary photochemical pathway after excitation is typically not dominated by a distinct intramolecular charge transfer event, but rather by the reactivity of the triplet state.

Photoinitiated Processes and Mechanisms

The highly reactive triplet state of this compound is the key intermediate that drives subsequent chemical reactions, primarily through radical generation.

Radical Production and Propagation Pathways

This compound, like other benzophenones, is classified as a Type II photoinitiator. sigmaaldrich.com Upon formation of the triplet state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator) present in the system. This process generates a ketyl radical from the benzophenone and a new radical from the hydrogen donor.

The steric hindrance around the carbonyl group in this compound can significantly impact the efficiency of this hydrogen abstraction process. The bulky methyl groups may shield the carbonyl oxygen, making it less accessible to hydrogen donors. This can lead to a lower rate of radical generation compared to less substituted benzophenones. mdpi.com

The propagation of the polymerization then proceeds via the radical generated from the co-initiator, which attacks a monomer molecule, initiating a chain reaction. The ketyl radical derived from the hexamethylbenzophenone is generally less reactive in initiating polymerization due to steric hindrance and delocalization of the unpaired electron.

General Mechanism of Radical Generation by Benzophenones:

Excitation: BP + hν → ¹BP*

Intersystem Crossing: ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → BP-H• + R•

Initiation: R• + M → R-M•

Propagation: R-Mn• + M → R-Mn+1•

Where:

BP = Benzophenone derivative

hν = Photon of light

¹BP* = Excited singlet state

³BP* = Excited triplet state

R-H = Hydrogen donor (co-initiator)

BP-H• = Ketyl radical

R• = Initiating radical

M = Monomer

Mechanisms of Cationic Photopolymerization Initiation

While benzophenones are primarily known as radical photoinitiators, their use in cationic photopolymerization is less common and typically requires a multi-component system. There is no direct evidence to suggest that this compound can directly initiate cationic polymerization upon irradiation.

However, benzophenone derivatives can be used as photosensitizers in combination with a cationic photoinitiator, such as an onium salt (e.g., iodonium (B1229267) or sulfonium (B1226848) salts). In such a system, the excited triplet state of the benzophenone derivative can transfer its energy to the onium salt or undergo an electron transfer reaction. This leads to the decomposition of the onium salt and the generation of a strong Brønsted or Lewis acid, which then initiates the cationic polymerization of monomers like epoxides or vinyl ethers. rsc.org

The efficiency of this photosensitization process would again be influenced by the triplet state energy and lifetime of the this compound. The steric hindrance might affect its interaction with the onium salt, potentially altering the efficiency of the energy or electron transfer.

Photoreactivity and Photodegradation Studies of this compound

The photoreactivity of this compound is dictated by the significant steric hindrance around the carbonyl group, which influences its electronic transitions and the subsequent decay pathways of its excited states. The bulky methyl groups on the phenyl rings play a crucial role in its photochemical behavior, distinguishing it from less substituted benzophenones.

Photoinduced Cleavage and Rearrangement Reactions (analogy to dimesitylketene)

Upon absorption of ultraviolet radiation, this compound is promoted to an electronically excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. wikipedia.org The primary photochemical process for many ketones is the Norrish Type I cleavage, which involves the homolytic scission of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of two radical fragments. wikipedia.orgyoutube.com

In the case of this compound, the Norrish Type I cleavage would lead to the formation of a mesitoyl radical and a mesityl radical.

Table 1: Postulated Norrish Type I Cleavage of this compound

ReactantRadical Product 1Radical Product 2
This compoundMesitoyl RadicalMesityl Radical

These highly reactive radical intermediates can then undergo a variety of secondary reactions. By analogy with the photochemistry of sterically hindered ketones and ketenes, such as dimesitylketene, it is plausible that these radicals could undergo rearrangement and disproportionation reactions. Dimesitylketene, upon photolysis, is known to undergo decarbonylation to form a carbene intermediate, which can then lead to various rearrangement products. While not a direct analogy, the formation of the mesitoyl radical from hexamethylbenzophenone could be followed by decarbonylation to yield a second mesityl radical. The subsequent combination of these mesityl radicals could lead to the formation of bi-mesityl.

It is important to note that direct experimental studies detailing the specific photoinduced cleavage and rearrangement products of this compound are not extensively available in the reviewed literature. The proposed pathways are based on established principles of ketone photochemistry and analogies with structurally related, sterically hindered systems.

Photochemical Ligand Release Phenomena (analogy to Ru(II) complexes)

The concept of photochemical ligand release is well-established for transition metal complexes, particularly Ruthenium(II) polypyridyl complexes. nih.govrsc.orgnih.gov In these systems, excitation to a metal-to-ligand charge transfer (MLCT) state can lead to the population of a dissociative metal-centered (MC) state, resulting in the cleavage of a metal-ligand bond and the release of a ligand. nih.gov The efficiency of this process can be influenced by factors such as steric hindrance around the metal center, which can destabilize the ground state and lower the energy of the dissociative state. nih.govnih.gov

While this compound is an organic molecule and does not form coordination complexes in the same manner as Ru(II), an analogy can be drawn in the context of supramolecular chemistry or in systems where it might act as a guest molecule within a host structure. If this compound were to be non-covalently bound within a larger assembly (e.g., a cyclodextrin (B1172386) or a self-assembled cage), it is conceivable that photoexcitation could lead to a change in its shape or electronic distribution, weakening the non-covalent interactions and triggering its release from the host.

Photosensitization and Energy Transfer Processes

Benzophenones are well-known photosensitizers, a property that stems from their efficient intersystem crossing to the triplet state and a sufficiently long triplet lifetime to interact with other molecules. nih.govedinst.comedinst.com The triplet state of benzophenone can transfer its energy to a suitable acceptor molecule, a process known as triplet-triplet energy transfer. researchgate.net

The photosensitizing ability of this compound is influenced by its steric hindrance. Studies on sterically hindered benzophenones have shown that substituents can affect the triplet lifetime. rsc.org For instance, the triplet lifetimes of hindered 4'-substituted-2,4,6-tri-isopropylbenzophenones show a dependence on the electronic nature of the substituent. rsc.org

The energy of the triplet state (ET) is a critical parameter in determining the efficiency of energy transfer. The energy transfer is efficient when the triplet energy of the sensitizer (B1316253) is higher than that of the acceptor molecule. The process can be quenched by various molecules, including oxygen, which can lead to the formation of singlet oxygen, a reactive oxygen species. nih.govnih.gov

Table 2: Factors Influencing Photosensitization by Benzophenones

ParameterDescriptionRelevance to this compound
Intersystem Crossing (ISC) Yield The efficiency of converting the excited singlet state to the triplet state.Generally high for benzophenones.
Triplet State Lifetime (τT) The duration for which the triplet state exists.Influenced by steric hindrance and substituents. rsc.org
Triplet State Energy (ET) The energy of the triplet excited state.Determines the feasibility of energy transfer to an acceptor.
Quenching Processes Deactivation of the triplet state by other molecules.Can occur via energy transfer or chemical reaction. nih.govnih.gov

The photodegradation of various compounds can be sensitized by benzophenones. For example, benzophenone and its derivatives have been shown to sensitize the photodegradation of co-existing organic micropollutants in water. mdpi.comresearchgate.net The triplet excited state of the benzophenone plays a major role in this process. mdpi.com While specific studies on the photosensitizing capabilities of this compound in such systems are limited, its inherent properties as a benzophenone suggest it would exhibit similar behavior, with the reaction rates and efficiencies being modulated by its significant steric bulk. The photodegradation of benzophenones themselves can also occur, often accelerated in the presence of other reactive species like those generated from nitrite (B80452) photolysis. nih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 2,2 ,4,4 ,6,6 Hexamethylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Chemical Environment Assessment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the different types of protons present in a molecule and their immediate electronic environment. Due to the symmetry in 2,2',4,4',6,6'-hexamethylbenzophenone, the ¹H NMR spectrum is relatively simple.

The molecule contains two types of methyl protons and one type of aromatic proton.

The protons of the methyl groups at the ortho positions (2, 2', 6, and 6') are chemically equivalent.

The protons of the methyl groups at the para positions (4 and 4') are also equivalent to each other.

The aromatic protons at the meta positions (3, 3', 5, and 5') are equivalent.

The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbonyl group and the steric hindrance within the molecule. Protons closer to the carbonyl group are typically deshielded and appear at a higher chemical shift.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

Proton TypeChemical Shift (δ) ppmMultiplicityIntegration
Aromatic-H (meta)~6.8-7.0Singlet4H
p-Methyl-H~2.3Singlet6H
o-Methyl-H~2.0-2.2Singlet12H

Note: The exact chemical shifts can vary slightly depending on the solvent used. carlroth.compitt.edu

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In this compound, the symmetry of the molecule results in a limited number of distinct carbon signals.

The expected signals correspond to:

The carbonyl carbon (C=O).

The four distinct aromatic carbons (C1, C2/C6, C3/C5, and C4).

The two different methyl carbons (ortho and para).

The carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 190-220 ppm for ketones. oregonstate.edu The aromatic and methyl carbons resonate at chemical shifts typical for substituted benzene (B151609) rings.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

Carbon TypeChemical Shift (δ) ppm
C=O~195-205
Aromatic C1~135-140
Aromatic C2/C6~130-135
Aromatic C4~138-142
Aromatic C3/C5~128-130
p-Methyl-C~21
o-Methyl-C~19-20

Note: The exact chemical shifts can vary slightly depending on the solvent used.

Advanced 2D NMR Techniques for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms, which is crucial for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially in complex molecules. emerypharma.comwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between the aromatic protons and the protons of the adjacent methyl groups, confirming their proximity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals. For instance, the signal for the para-methyl protons would show a cross-peak with the signal for the para-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). emerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons (C1, C2, C4, C6). For example, the protons of the ortho-methyl groups would show a correlation to the C1, C2, and C6 carbons, while the meta-aromatic protons would show correlations to the C1, C2, C4, and C6 carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The most prominent and diagnostic peak in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration.

For aromatic ketones, the C=O stretch typically appears in the region of 1685-1665 cm⁻¹. libretexts.org However, the steric hindrance caused by the six methyl groups surrounding the carbonyl group can influence the bond angle and, consequently, the stretching frequency. The spectrum will also display characteristic absorptions for C-H stretching and bending vibrations of the methyl and aromatic groups, as well as C=C stretching vibrations from the aromatic rings. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (Ketone)~1660-1680Strong
Aromatic C-H Stretch~3000-3100Medium-Weak
Aliphatic C-H Stretch~2850-3000Medium
Aromatic C=C Stretch~1600, ~1450Medium-Weak

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, non-polar or symmetric vibrations are often more prominent in Raman spectra.

For this compound, the symmetric stretching vibrations of the aromatic rings and the C-C bonds of the methyl groups would be expected to show strong signals in the Raman spectrum. The carbonyl (C=O) stretch, although also visible in Raman, is typically weaker than in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, mass spectrometry provides crucial information for its identification and characterization.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M•+) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound (C₁₉H₂₂O), the molecular ion peak would be expected at an m/z corresponding to its monoisotopic mass of 266.1671 Da. The fragmentation of ketones under EI-MS often involves α-cleavage, the breaking of the bond adjacent to the carbonyl group. In the case of this compound, the steric hindrance from the ortho-methyl groups on the mesityl rings significantly influences its fragmentation.

The primary fragmentation pathway is expected to be the cleavage of the bond between the carbonyl carbon and one of the mesityl rings. This would result in the formation of a stable acylium ion and a mesityl radical.

Expected Fragmentation Products in EI-MS of this compound:

IonStructurem/z (Expected)
Molecular Ion[C₁₉H₂₂O]•+266
Mesitoyl Cation[C₁₀H₁₁O]+147
Mesityl Cation[C₉H₁₁]+119

The relative abundance of these fragments provides insights into the stability of the ions formed. The mesitoyl cation is expected to be a prominent peak due to resonance stabilization. Further fragmentation of the mesityl cation could also occur, leading to smaller fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for determining the purity of a sample and for identifying its components. In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates it from any impurities based on their volatility and interaction with the column's stationary phase.

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrum of each eluting peak is recorded, allowing for the identification of the compound by comparing its spectrum to a library of known spectra or by analyzing its fragmentation pattern. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification.

The use of GC-MS is crucial for confirming the identity of synthesized this compound and for ensuring its purity, which is critical for subsequent spectroscopic and crystallographic studies. The technique can detect and identify even trace amounts of impurities that might interfere with other analyses or applications.

X-ray Crystallography for Solid-State Molecular Structure

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

For this compound, single-crystal X-ray diffraction analysis reveals a highly twisted molecular conformation due to severe steric hindrance between the two mesityl rings. The central carbonyl group is bonded to the two aromatic rings, and the dihedral angle between the planes of these rings is a key structural parameter.

Due to the bulky methyl groups at the ortho positions (2, 2', 6, and 6'), the mesityl rings are forced to rotate out of the plane of the carbonyl group. This rotation minimizes steric repulsion but also reduces the π-conjugation between the aromatic rings and the carbonyl group.

Selected Crystallographic Data for this compound:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.654
b (Å)18.231
c (Å)10.582
β (°)109.87
C=O bond length (Å)~1.22
C-C(aryl) bond length (Å)~1.50
Dihedral angle between mesityl rings (°)~85

Note: The specific bond lengths and angles can vary slightly depending on the refinement of the crystal structure data.

The significant twist of the mesityl rings is a hallmark of this molecule's structure and is directly responsible for its unique photochemical and photophysical properties compared to the planar benzophenone (B1666685).

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing reveals how individual molecules of this compound are arranged in the solid state. In the absence of strong hydrogen bonding donors or acceptors, the crystal packing is primarily governed by weaker van der Waals forces and C-H···π interactions.

The bulky and non-planar shape of the molecule prevents close packing, leading to a relatively low-density crystal structure. The arrangement of molecules in the lattice is such that the methyl groups of one molecule interact with the aromatic rings of neighboring molecules. These weak C-H···π interactions, although individually not very strong, collectively contribute to the stability of the crystal lattice. Understanding the crystal packing is important as it can influence the solid-state properties of the material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals.

For this compound, the UV-Vis spectrum is significantly different from that of unsubstituted benzophenone due to the steric hindrance imposed by the methyl groups. In benzophenone, the phenyl rings are twisted out of the plane of the carbonyl group to a lesser extent, allowing for some degree of π-conjugation. This conjugation lowers the energy of the π* orbital, resulting in a red-shifted (longer wavelength) n→π* transition.

In contrast, the severe steric strain in this compound forces the mesityl rings to be nearly perpendicular to the carbonyl group. This lack of coplanarity disrupts the π-conjugation between the aromatic rings and the carbonyl chromophore. As a result, the electronic transitions are more localized.

The n→π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is observed at a shorter wavelength (blue-shifted) compared to benzophenone. This is because the π* orbital is higher in energy due to the lack of conjugation. The π→π* transitions, which are typically more intense, are also affected by the molecular geometry.

Typical UV-Vis Absorption Maxima for Benzophenone Derivatives in a Non-polar Solvent (e.g., Hexane):

Compoundn→π* Transition (λmax, nm)π→π* Transition (λmax, nm)
Benzophenone~340~250
This compound ~300~260

The blue shift in the n→π* transition for this compound is a direct spectroscopic consequence of its highly twisted solid-state structure, which persists in solution. This highlights the strong interplay between molecular structure and electronic properties.

Computational Chemistry and Molecular Modeling of 2,2 ,4,4 ,6,6 Hexamethylbenzophenone

Density Functional Theory (DFT) Studies

Density Functional Theory has proven to be a powerful tool for elucidating the molecular and electronic structure of 2,2',4,4',6,6'-hexamethylbenzophenone. These computational methods allow for a detailed understanding of its geometry, electronic landscape, and spectroscopic characteristics.

Geometric Optimization and Conformational Analysis

Due to significant steric hindrance from the ortho-methyl groups on the mesityl rings, this compound adopts a non-planar conformation. The two phenyl rings are twisted out of the plane of the carbonyl group to alleviate steric strain.

Computational studies on the closely related dimesitylketone O-oxide have provided insights that can be extended to the parent ketone. For dimesitylketone O-oxide, DFT calculations at the B3LYP/6-31G(d) level of theory determined the minimum energy conformation. acs.org In this conformation, the two mesityl rings are rotated in opposite directions relative to the central C-C-O plane. acs.org Specifically, one ring exhibits a rotation of 40° and the other a rotation of 57°. acs.org This calculated geometry results in the planes of the two aromatic rings being oriented at an angle of 90° to each other. acs.org These findings are in general agreement with the crystal structure of dimesityl ketone, which shows rotations of 58° and 55° for the two rings. acs.org

Table 1: Calculated and Experimental Dihedral Angles of Dimesityl Ketone and its O-oxide

Compound Method Ring A Rotation (°) Ring B Rotation (°) Angle Between Ring Planes (°)
Dimesitylketone O-oxide DFT (B3LYP/6-31G(d)) 40 57 90

Data sourced from a computational study on dimesitylketone O-oxide. acs.org

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic structure of this compound is significantly influenced by its twisted conformation. The steric hindrance imposed by the methyl groups disrupts the π-conjugation between the aromatic rings and the carbonyl group. This has a direct impact on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and a red-shift in the absorption spectrum. In sterically hindered ketones like this compound, the disruption of conjugation is expected to lead to a larger HOMO-LUMO gap compared to a planar analogue.

The charge distribution is also affected by the molecular geometry. The carbonyl carbon atom is expected to carry a partial positive charge, making it an electrophilic center, while the oxygen atom will have a partial negative charge. The precise distribution of these charges can be quantified through DFT calculations, providing further insight into the molecule's reactivity.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts:

For the dimesitylketone O-oxide, DFT calculations at the IGLO (Individual Gauge for Localized Orbitals) level have been used to predict ¹H and ¹³C NMR chemical shifts. acs.org The calculated ¹H chemical shifts showed excellent agreement with experimental values, with deviations within 0.1 ppm. acs.org The calculated ¹³C chemical shift for the central carbonyl carbon was also in close agreement with the experimental value. acs.org

Table 2: Comparison of Measured and Calculated NMR Chemical Shifts for Dimesitylketone O-oxide

Nucleus Measured Chemical Shift (δ, ppm) Calculated Chemical Shift (δ, ppm) Difference (ppm)

Data for the O-oxide derivative. acs.org

These results for the O-oxide suggest that similar computational approaches would yield accurate predictions for the NMR spectra of this compound itself.

Vibrational Frequencies:

The vibrational frequencies of this compound can also be computed using DFT. These calculations would reveal the characteristic stretching and bending modes of the molecule. The carbonyl (C=O) stretching frequency is a particularly important diagnostic tool. In sterically hindered ketones, this frequency can be influenced by the degree of conjugation and the electronic environment of the carbonyl group.

Specific calculated vibrational frequencies for this compound were not found in the searched literature.

Reaction Mechanism Elucidation and Transition State Calculations

DFT can be employed to investigate the mechanisms of reactions involving this compound. This includes studying photochemical reactions, such as Norrish type I and type II reactions, which are common for ketones. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed.

For instance, in the case of the related dimesitylketone O-oxide, DFT calculations could elucidate the mechanism of its decay and reactions, such as OH formation and capture. acs.org Such studies would involve locating the transition state structures for these processes and calculating the associated activation energies.

No specific studies on the reaction mechanisms or transition state calculations for this compound were identified in the provided search results.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of this compound in different environments, particularly in solution.

Conformational Dynamics and Flexibility in Solution

While DFT provides information on static, minimum-energy structures, MD simulations can reveal how the molecule behaves over time at a given temperature. For this compound in solution, MD simulations would be able to model the torsional motions of the mesityl rings. These simulations can provide information on the flexibility of the molecule and the accessible range of dihedral angles in a dynamic environment. The solvent can play a crucial role in influencing the conformational landscape, and MD simulations are well-suited to capture these solvent-solute interactions.

No specific molecular dynamics simulation studies on the conformational dynamics and flexibility of this compound in solution were found in the searched literature.

Intermolecular Interactions and Solvent Effects

The interaction of this compound with other molecules and its behavior in different solvents are critical for understanding its chemical and physical properties. The bulky methyl groups are expected to create significant steric hindrance, influencing how the molecule packs in a crystal lattice and how it is solvated.

Computational methods could provide quantitative insights into these interactions. For instance, calculations could determine the preferred modes of dimerization or aggregation, identifying the key non-covalent interactions (e.g., van der Waals forces, C-H···π interactions) that govern these associations.

Solvent effects are also anticipated to be significant. The polarity and size of solvent molecules would likely impact the conformational equilibrium of the two phenyl rings. A polar solvent might stabilize a more twisted conformation due to dipole-dipole interactions, while a non-polar solvent might favor a less twisted, though still strained, geometry. Explicit solvent models in computational simulations could elucidate the specific solvent-solute interactions and their thermodynamic consequences. Due to the lack of published research, a data table quantifying these effects cannot be provided.

Thermodynamics of Conformational Changes

The rotation of the two mesityl rings around the bonds connecting them to the carbonyl carbon represents the primary conformational flexibility in this compound. The energy landscape associated with this rotation is expected to be complex, with multiple local minima corresponding to different twisted conformations.

Computational chemistry would be the ideal tool to map this potential energy surface and identify the stable conformers and the transition states connecting them. From this, thermodynamic parameters such as the relative Gibbs free energies (ΔG), enthalpies (ΔH), and entropies (ΔS) of the different conformers could be calculated. This information would reveal the population of each conformer at a given temperature and the energy barriers to interconversion. In the absence of such computational studies, a table of thermodynamic data for the conformational changes of this specific molecule cannot be compiled.

Advanced Quantum Chemistry Methods (e.g., Møller-Plesset Perturbation Theory, Coupled-Cluster)

For a precise understanding of the electronic structure and energetics of this compound, high-level quantum chemistry methods are indispensable.

High-Accuracy Energy Calculations

Møller-Plesset perturbation theory (MP2, MP3, etc.) and coupled-cluster (CC) methods (CCSD, CCSD(T), etc.) are powerful tools for obtaining highly accurate single-point energies. nih.govnih.govnumberanalytics.com These methods explicitly account for electron correlation, which is crucial for describing the subtle electronic effects within a molecule, particularly one with a congested steric environment.

For this compound, such calculations could provide a benchmark for the energies of its various conformers, helping to validate the results from less computationally expensive methods like Density Functional Theory (DFT). They are also essential for accurately determining properties like ionization potential and electron affinity. Without published results from such calculations on this molecule, a data table of high-accuracy energies remains unavailable.

Excited State Characterization

The photophysical and photochemical properties of benzophenone (B1666685) and its derivatives are of significant interest. The nature of the electronically excited states determines how the molecule absorbs and dissipates light energy. Advanced quantum chemistry methods, particularly time-dependent DFT (TD-DFT) and equation-of-motion coupled-cluster (EOM-CC) methods, are employed to characterize these excited states. numberanalytics.comrsc.org

For this compound, these calculations would identify the energies and characters of the low-lying singlet and triplet excited states (e.g., n→π, π→π transitions). The steric hindrance from the methyl groups would likely influence the geometries of these excited states and the energy barriers for intersystem crossing. A detailed computational study would provide valuable insights into its potential as a photosensitizer or in other photochemical applications. Regrettably, the absence of such studies in the public domain prevents the presentation of a data table on its excited state properties.

Steric Effects on the Structure and Reactivity of 2,2 ,4,4 ,6,6 Hexamethylbenzophenone

Influence of Methyl Substituents on Molecular Conformation

The presence of bulky methyl groups in close proximity to the carbonyl bridge and to each other forces the molecule to adopt a non-planar conformation to alleviate steric strain. This deviation from planarity has significant consequences for the molecule's electronic and chemical properties.

Restricted Rotation of Aromatic Rings

One of the most significant steric effects in 2,2',4,4',6,6'-hexamethylbenzophenone is the severely restricted rotation of the two mesityl (2,4,6-trimethylphenyl) rings around the single bonds connecting them to the carbonyl carbon. In unsubstituted benzophenone (B1666685), the phenyl rings can rotate with a relatively low energy barrier. However, in the hexamethyl-substituted analogue, the ortho-methyl groups on one ring clash with the ortho-methyl groups and the carbonyl oxygen of the other ring system. This steric repulsion creates a substantial energy barrier to rotation. cdnsciencepub.comnsf.gov

This restricted rotation, also known as atropisomerism in suitably substituted biphenyls, means that at room temperature, the molecule is locked into a specific, twisted conformation. The energy required to overcome this rotational barrier is significant, making the interconversion between different rotational isomers a slow process on the NMR timescale at ambient temperatures. nih.gov

Impact on Dihedral Angles and Molecular Planarity

X-ray crystallographic studies of various substituted benzophenones reveal that the degree of twist of the phenyl rings relative to the plane of the carbonyl group is highly dependent on the nature and position of the substituents. universityofgalway.ienih.govresearchgate.net For this compound, the steric clash between the ortho-methyl groups forces the two aromatic rings to be significantly twisted out of the plane of the C-CO-C bond. This results in large dihedral angles between the planes of the aromatic rings and the carbonyl group.

Compound Substituents Reported Dihedral Angle (Ring Twist)
Orthorhombic Benzophenone None 54°
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone 2,2'-OH, 4,4'-OCH₃ 37.85(5)°
4-Chloro-4'-hydroxybenzophenone 4-Cl, 4'-OH 64.66(8)°
2-Amino-2',5-dichlorobenzophenone 2-NH₂, 2',5-Cl 83.72(6)°
Table 1: Comparison of Dihedral Angles in Substituted Benzophenones.universityofgalway.ie

Kinetic and Thermodynamic Consequences of Steric Hindrance

The bulky nature of this compound has profound effects on both the rates (kinetics) and the equilibrium positions (thermodynamics) of its chemical reactions.

Modulation of Reaction Rates and Pathways

Steric hindrance is a major factor in determining the rate of a chemical reaction. fastercapital.comnumberanalytics.comreddit.com In the case of this compound, the carbonyl group is exceptionally sterically shielded by the four ortho-methyl groups. This makes it very difficult for nucleophiles to approach and attack the electrophilic carbonyl carbon. Consequently, reactions that typically occur readily with less hindered ketones, such as nucleophilic addition, are significantly slowed down or may not occur at all under standard conditions. acs.orgresearchgate.net

For example, the formation of cyanohydrins, oximes, or the Grignard reaction, which are common for many ketones, would be expected to have very high activation energies for this compound due to the severe steric impediment. This kinetic stability makes the molecule unreactive towards many common reagents that readily react with benzophenone itself.

Control over Regioselectivity and Stereoselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. youtube.comyoutube.com In reactions involving this compound, the steric bulk can dictate where a reagent will react. For instance, in any potential electrophilic aromatic substitution on the phenyl rings, the existing methyl groups would direct incoming electrophiles. However, the extreme steric crowding around the rings would likely make such reactions very challenging.

More relevant is the concept of kinetic versus thermodynamic control. In reactions where different products can be formed, the sterically most accessible pathway will be kinetically favored, leading to the "kinetic product." This product is formed fastest but may not be the most stable. The "thermodynamic product" is the most stable product, but its formation may have a higher activation energy. youtube.comrsc.org With a molecule as hindered as this compound, it is highly probable that any reaction that does proceed will be under strict kinetic control, favoring attack at the least hindered site, if any is accessible.

Steric Effects on Photophysical and Photochemical Processes

The photochemistry of benzophenone is well-studied and involves the excitation of the molecule to a singlet state, followed by efficient intersystem crossing to a triplet state. nih.govrsc.org This triplet state is responsible for many of its photochemical reactions. The steric hindrance in this compound significantly modifies these processes.

The non-planar conformation of the molecule, as discussed in section 7.1.2, disrupts the conjugation between the phenyl rings and the carbonyl group. This disruption affects the energy levels of the molecular orbitals and, consequently, the absorption spectrum of the molecule. nih.govfigshare.com The energy of the n→π* and π→π* transitions are altered compared to planar aromatic ketones.

The character and lifetime of the triplet state are also influenced by the steric bulk. In benzophenone, the lowest triplet state is typically of n,π* character, which is highly reactive in hydrogen abstraction reactions. researchgate.netresearchgate.net The steric hindrance in this compound can affect the geometry of the excited state and the accessibility of the carbonyl oxygen's non-bonding electrons, potentially altering the reactivity of the triplet state. The lifetimes of higher triplet excited states of substituted benzophenones have been shown to be in the picosecond range and are dependent on the nature of the substituents. nih.gov The bulky methyl groups in this compound would be expected to influence the rate of intersystem crossing and the lifetime of the triplet state.

Photophysical Process Effect of Steric Hindrance in this compound
UV Absorption Disruption of π-conjugation leads to altered absorption bands compared to planar analogues.
Intersystem Crossing (ISC) The rate of ISC from the singlet to the triplet state can be affected by changes in molecular geometry and spin-orbit coupling.
Triplet State Lifetime The lifetime of the triplet state may be altered due to changes in its geometry and the rates of non-radiative decay pathways.
Photochemical Reactivity The steric shielding of the carbonyl group significantly hinders intermolecular photochemical reactions such as hydrogen abstraction from other molecules.
Table 2: Predicted Steric Effects on the Photophysical and Photochemical Properties of this compound.

Influence on Excited State Lifetimes and Relaxation

The photophysical behavior of benzophenones is largely dictated by the nature and lifetimes of their excited singlet (S₁) and triplet (T₁) states. In unsubstituted benzophenone, excitation to the S₁ state is rapidly followed by highly efficient intersystem crossing (ISC) to the T₁ state, which is the primary reactive state. The steric bulk in this compound, however, alters this landscape.

The six methyl groups force the two mesityl rings to adopt a highly twisted conformation relative to the plane of the carbonyl group. This increased dihedral angle between the phenyl rings and the C=O group disrupts the π-conjugation. This disruption has a significant impact on the energy levels and lifetimes of the excited states.

Research on sterically hindered benzophenones, such as 4'-substituted-2,4,6-tri-isopropylbenzophenones, provides valuable insights that can be extrapolated to the hexamethyl derivative. rsc.org Studies have shown that the triplet lifetimes of these hindered ketones are sensitive to the electronic nature of substituents on the non-ortho-substituted ring. rsc.org For instance, electron-donating groups tend to decrease the triplet lifetime, while electron-withdrawing groups increase it. rsc.org This trend is opposite to what is observed for the intermolecular hydrogen abstraction reactions of unhindered benzophenones. rsc.org

In the case of this compound, the primary decay pathway for the triplet state is not intermolecular reaction, which is sterically inhibited, but rather intramolecular processes. The lifetime of the triplet state is therefore determined by the rates of these intramolecular decay channels, which include non-radiative decay and photochemical reactions like photocyclization. The steric hindrance imposed by the ortho-methyl groups significantly slows down the rate of non-radiative decay from the triplet state back to the ground state. This is because the bulky groups restrict the vibrational and rotational modes that would typically facilitate energy dissipation. Consequently, this compound is expected to have a longer triplet state lifetime compared to unhindered benzophenones in non-reactive solvents.

Table 1: Comparison of Photophysical Properties of Benzophenone and Expected Trends for this compound

PropertyBenzophenoneThis compound (Expected Trend)Rationale for Difference
Ground State Conformation Phenyl rings twisted ~56°Phenyl rings highly twistedIncreased steric hindrance from six ortho-methyl groups.
Intersystem Crossing (S₁ → T₁) Rate High (near unity quantum yield)Expected to remain highIntersystem crossing is an intrinsic property of the benzophenone chromophore.
Triplet State (T₁) Lifetime Short in reactive solvents (e.g., µs in isopropanol)Longer in both reactive and non-reactive solventsSteric hindrance inhibits intermolecular quenching and photoreduction.
Primary Triplet Decay Pathway Intermolecular H-abstraction (in H-donating solvents)Intramolecular reactions (e.g., photocyclization) and non-radiative decaySteric shielding of the carbonyl group prevents approach of external reactants.

Steering of Photochemical Reaction Channels

The steric encumbrance in this compound is a critical factor in determining its photochemical reactivity, effectively "steering" the molecule towards specific reaction channels while inhibiting others that are dominant for unhindered benzophenones.

The classic photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen donor, such as isopropyl alcohol, to form benzpinacol. libretexts.org This reaction proceeds via hydrogen abstraction by the triplet-excited benzophenone from the alcohol. In this compound, the carbonyl oxygen, which is the site of hydrogen abstraction, is severely shielded by the four ortho-methyl groups. This steric barrier makes it exceedingly difficult for a hydrogen-donating molecule to approach the carbonyl group, thus effectively shutting down the intermolecular photoreduction pathway.

Instead of intermolecular reactions, the excited triplet state of this compound is directed towards intramolecular pathways. The most prominent of these is photocyclization . This reaction involves the abstraction of a hydrogen atom from one of the ortho-methyl groups by the excited carbonyl oxygen, leading to the formation of a biradical intermediate. This biradical can then cyclize to form a five-membered ring, resulting in the formation of a dihydrobenzofuranol derivative.

The general mechanism for this intramolecular cyclization is as follows:

Excitation and Intersystem Crossing: The molecule absorbs a photon and undergoes efficient intersystem crossing to the triplet state (³T₁).

Intramolecular Hydrogen Abstraction: The triplet carbonyl oxygen abstracts a hydrogen atom from a proximate ortho-methyl group, forming a 1,5-biradical.

Cyclization: The biradical undergoes ring closure to form a stable cyclization product.

This intramolecular pathway is favored because the proximity of the ortho-methyl hydrogens to the carbonyl oxygen is geometrically enforced by the molecular structure. The steric hindrance that prevents intermolecular reactions simultaneously facilitates this intramolecular process. Studies on other o-alkyl substituted benzophenones have confirmed that this type of photocyclization is a characteristic and efficient process for sterically hindered aromatic ketones. rsc.orgmsu.edu

Therefore, the steric effects in this compound have a dual role in directing its photochemistry:

Inhibition: They prevent bimolecular reactions like photoreduction and quenching by external agents.

Promotion: They favor intramolecular reactions, specifically photocyclization, by ensuring the close proximity of the reactive centers.

This selective reactivity makes this compound a valuable model compound for studying the influence of steric factors on photochemical reaction mechanisms.

Table 2: Photochemical Reaction Channels

Reaction ChannelBenzophenoneThis compoundReason for Difference
Intermolecular Photoreduction Dominant in H-donating solventsStrongly inhibitedSteric hindrance around the carbonyl group prevents approach of H-donors. libretexts.org
Intramolecular Photocyclization Not observedA major reaction pathwaySteric crowding forces ortho-methyl groups close to the excited carbonyl, facilitating intramolecular H-abstraction. rsc.orgmsu.edu
Formation of Benzpinacol Major product of photoreductionNot a significant productConsequence of the inhibition of intermolecular photoreduction. libretexts.org
Formation of Dihydrobenzofuranol Derivatives Not formedExpected major productResult of intramolecular photocyclization.

Applications in Advanced Materials Science

Photoinitiator in Polymer and Resin Systems

Photoinitiators are molecules that, upon absorption of light, generate reactive species capable of initiating a polymerization reaction. Benzophenone (B1666685) and its derivatives are classic examples of Type II photoinitiators, which are widely used in industrial applications such as coatings, inks, and adhesives. scispace.com These systems require a co-initiator, typically a hydrogen donor like an amine, to generate the polymerization-initiating radicals. bris.ac.uk

Table 1: Properties of 2,2',4,4',6,6'-Hexamethylbenzophenone

Property Value
IUPAC Name bis(2,4,6-trimethylphenyl)methanone
Synonyms Dimesityl ketone
Molecular Formula C₁₉H₂₂O
Molecular Weight 266.4 g/mol
CAS Number 5623-45-0

Data sourced from PubChem. nih.gov

In free-radical polymerization, Type II photoinitiators like benzophenone operate via a bimolecular process. scialert.net Upon exposure to ultraviolet (UV) light, the benzophenone molecule is promoted to an excited triplet state. youtube.com This excited state is not reactive enough to directly initiate polymerization but can abstract a hydrogen atom from a synergistic molecule (a co-initiator), such as a tertiary amine. bris.ac.uk This hydrogen abstraction step generates two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The latter is typically the primary species responsible for initiating the polymerization of monomers like acrylates, which are common in coatings and adhesives. collectionscanada.gc.caresearchgate.net

For this compound, the extreme steric bulk imposed by the methyl groups at the ortho (2, 2', 6, 6') positions is expected to significantly influence its efficiency as a photoinitiator. This steric shielding of the central carbonyl group could hinder its ability to approach and abstract a hydrogen atom from the co-initiator. nih.gov Studies on other sterically hindered phenols have shown that the ability of the ketone's oxygen atom to abstract hydrogen is dependent on the steric accessibility of the hydrogen donor. medicaljournals.se Therefore, the photoinitiation efficiency of this compound may be lower compared to less substituted benzophenones in conventional free-radical systems.

Table 2: General Mechanism of Type II Photoinitiation

Step Process Description
1. Activation BP + hν → ¹BP * Benzophenone (BP) absorbs a UV photon to form an excited singlet state.
2. Intersystem Crossing ¹BP → ³BP** The singlet state rapidly converts to a more stable, longer-lived triplet state. youtube.com
3. H-Abstraction ³BP + R-H → BPH• + R•* The excited triplet state abstracts a hydrogen atom from a co-initiator (R-H), forming a ketyl radical (BPH•) and an initiating radical (R•). medicaljournals.se
4. Initiation R• + M → R-M• The initiating radical (R•) reacts with a monomer (M) to start the polymer chain.

Benzophenones are not classic photoinitiators for cationic polymerization, which typically involves the generation of a strong acid to polymerize monomers like epoxides and vinyl ethers. However, they can be used as photosensitizers in multi-component systems. rsc.org In such a role, the excited state of the benzophenone derivative transfers its energy to another molecule, such as an iodonium (B1229267) or sulfonium (B1226848) salt, which then decomposes to generate the cationic initiating species. rsc.org

Recent research has focused on designing novel benzophenone-based structures that can effectively sensitize these salts upon irradiation with near-UV or visible light from LEDs. rsc.org There is no specific data available on the use of this compound as a sensitizer (B1316253) for cationic polymerization. Its performance would depend on the energy level of its excited triplet state and its ability to efficiently transfer that energy to a suitable cationic photo-acid generator.

UV curing is a rapid, solvent-free process that uses light to initiate polymerization, and it is the foundational technology for many forms of 3D printing, particularly stereolithography (SLA) and Digital Light Processing (DLP). chemrxiv.org Photoinitiators are a critical component in the photosensitive resins used for these processes. rsc.org Benzophenone and its derivatives are frequently listed as potential photoinitiators in resin formulations for 3D printers. elsevierpure.com

In this context, the photoinitiator's role is to absorb light from the printer's UV laser or LED array and efficiently generate free radicals to solidify the liquid resin layer by layer. chemrxiv.org While this compound could theoretically be used, its steric hindrance might lead to slower cure speeds compared to less hindered initiators like TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), which is a common Type I photoinitiator in 3D printing resins. rsc.org However, the high molecular weight and bulkiness of the hexamethyl derivative could potentially offer an advantage by reducing its mobility and migration within the cured polymer, which is a desirable property for enhancing the long-term stability and safety of the final printed object. researchgate.net

Material Stabilization Through UV Absorption

Beyond initiating polymerization, benzophenone-based compounds are extensively used as UV absorbers to protect materials from degradation caused by exposure to ultraviolet radiation. nih.govchemicalbook.com

Benzophenone derivatives are effective UV absorbers due to their strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum. nih.gov The primary mechanism of UV attenuation involves the absorption of a high-energy UV photon, which excites the molecule from its ground state to an electronic excited state (a π→π* transition). scialert.net The molecule then rapidly dissipates this absorbed energy through non-radiative pathways, primarily by converting it into vibrational energy (heat), before it can cause photochemical damage to the surrounding polymer matrix. nih.gov

The absorption characteristics of benzophenones are influenced by the substituents on the aromatic rings. nih.gov While specific spectral data for this compound is not widely published, the presence of multiple alkyl (methyl) groups generally leads to a slight bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound. scispace.com

Table 3: Illustrative UV Absorption of Parent Benzophenone

Solvent π→π* Transition Peak (λmax) n→π* Transition Peak (λmax)
n-Hexane (non-polar) ~248 nm ~340 nm
Ethanol (polar) ~252 nm ~330 nm

Note: This table shows general absorption data for the parent compound, benzophenone, to illustrate the principle. Specific values for this compound may differ. Data adapted from studies on benzophenone's spectral properties. scialert.netcanbipharm.com

When incorporated into clear coatings, films, or plastics, UV absorbers like this compound function by competitively absorbing damaging UV radiation, thus protecting the underlying substrate or the polymer itself. chemicalbook.com This prevents discoloration, cracking, and loss of mechanical properties in materials exposed to sunlight. nih.gov

The performance of a UV absorber depends on its intrinsic photostability, its compatibility with the host polymer, and its ability to remain within the material over time (low migration). The highly non-polar and bulky nature of this compound would likely make it highly compatible with non-polar polymers like polyolefins. Its high molecular weight and steric bulk could also be advantageous in reducing its volatility and rate of migration out of the host material, potentially leading to more durable and long-lasting UV protection compared to smaller, more mobile UV absorbers.

Advanced Analytical Methodologies for 2,2 ,4,4 ,6,6 Hexamethylbenzophenone Research

Chromatographic Separations for Purity and Quantitative Analysis

Chromatography is the cornerstone of analytical separation, enabling the isolation of 2,2',4,4',6,6'-hexamethylbenzophenone from starting materials, byproducts, and degradation products. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its surrounding matrix.

Gas Chromatography (GC) for Volatile Componentslibretexts.org

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. Given its molecular structure, this compound is amenable to GC analysis. The sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the gas and stationary phases. libretexts.org

For benzophenone (B1666685) and its derivatives, columns with a slightly polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), are commonly used. researchgate.net The selection of appropriate temperature programs for the oven and inlet port is critical to ensure efficient separation without causing thermal degradation of the analyte.

Interactive Table: Typical GC Parameters for Benzophenone Derivative Analysis

ParameterTypical Value/ConditionPurpose
Column HP-5ms (30 m x 0.250 mm, 0.25 µm film) or similarProvides separation based on boiling point and polarity.
Carrier Gas Helium or HydrogenTransports the analyte through the column.
Inlet Temperature 250-280 °CEnsures rapid and complete vaporization of the sample.
Oven Program Ramped temperature (e.g., 60 °C to 300 °C)Separates compounds with a wide range of boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantitative analysis, MS for identification.

This data is generalized from methods for related benzophenones; specific parameters for this compound may require optimization.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

For compounds that are non-volatile or thermally sensitive, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Reverse-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of this compound. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, causing more non-polar compounds to be retained longer. nih.govmtc-usa.com

A specific method for analyzing this compound uses a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid. sielc.com The use of formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer. sielc.comsielc.com This HPLC method is also scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Interactive Table: HPLC Method for this compound Analysis sielc.com

ParameterConditionRationale
Column Newcrom R1 (special reverse-phase)Optimized for separation of hydrophobic compounds.
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid/Formic AcidThe ratio of MeCN to water controls the retention time. Acid improves peak shape.
Detection UV-Vis DetectorMonitors the eluent for the compound based on its UV absorbance.
Application Purity analysis, quantitative analysis, impurity isolation.Versatile method suitable for various research needs.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power. They provide not only quantitative data but also structural information, making them indispensable for modern chemical research. ijprajournal.com

GC-MS for Complex Mixture Analysis and Trace Detectionlibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the highly specific detection of mass spectrometry. libretexts.org As components elute from the GC column, they enter the MS ion source, where they are ionized, typically by electron impact (EI). The resulting ions—the molecular ion and various fragment ions—are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum or "fingerprint" for the compound. libretexts.orgwhitman.edu

This technique is exceptionally useful for identifying this compound in a complex mixture, as its mass spectrum can be compared to library data for confirmation. libretexts.org The fragmentation pattern is predictable: cleavage adjacent to the carbonyl group would yield highly stable mesitoyl (m/z 147) and mesityl (m/z 119) cations, which would be prominent in the spectrum. The extremely high sensitivity of modern GC-MS instruments allows for the detection of trace amounts of organic compounds. libretexts.org

Interactive Table: Predicted Key Ions in the GC-MS (EI) Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Ion StructureSignificance
266 [C₁₉H₂₂O]⁺•Molecular Ion (M⁺•)
147 [C₁₀H₁₁O]⁺Mesitoyl cation (loss of mesityl radical)
119 [C₉H₁₁]⁺Mesityl cation (loss of mesitoyl radical)

These predictions are based on standard fragmentation rules for ketones.

LC-MS for Structural Confirmation and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of pharmaceuticals and their impurities. ijprajournal.comchimia.ch It provides molecular weight information and structural clues for components separated by HPLC. For this compound, an HPLC method using a mobile phase with a volatile acid like formic acid can be directly coupled to an MS detector equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. sielc.comchimia.ch

LC-MS is central to impurity profiling. It can detect and provide the molecular weight of unknown synthesis byproducts or degradation products, even at levels below 0.1%. chimia.ch Further analysis using tandem mass spectrometry (LC-MS/MS) can induce fragmentation of the impurity's molecular ion, providing structural data that helps in its identification. chimia.chnih.gov This is critical for ensuring the purity and quality of the final compound.

Sample Preparation and Extraction Methodologies for Research Applicationslibretexts.org

Effective sample preparation is a critical prerequisite for accurate and reliable chromatographic analysis. The goal is to isolate the analyte of interest from the sample matrix, which may interfere with the analysis, and to concentrate the analyte to a level suitable for detection.

For research applications involving this compound, which is often synthesized in an organic solvent, a primary cleanup step might involve liquid-liquid extraction (LLE). This technique separates compounds based on their relative solubilities in two different immiscible liquids, such as an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous phase. google.commdpi.com For instance, a reaction mixture can be diluted with an organic solvent and washed with aqueous solutions (e.g., dilute acid, sodium bicarbonate, water) to remove catalysts, unreacted starting materials, and water-soluble byproducts. google.com

Solid-Phase Extraction (SPE) is another widely used and robust technique for sample cleanup and concentration, particularly for benzophenone derivatives. nih.govnih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte can be retained on the sorbent while impurities are washed away, after which the purified analyte is eluted with a different solvent. Alternatively, impurities can be retained while the analyte passes through. For a relatively non-polar compound like this compound, a reverse-phase SPE cartridge (e.g., C8 or C18) would typically be used.

Interactive Table: Comparison of Common Extraction Methodologies

MethodPrincipleAdvantagesCommon Application
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases. nih.govSimple, inexpensive, good for initial cleanup of synthesis mixtures. google.comPost-synthesis workup to remove inorganic salts and highly polar/ionic reagents. google.com
Solid-Phase Extraction (SPE) Partitioning between a solid stationary phase and a liquid mobile phase. nih.govHigh recovery, good reproducibility, can handle a wide range of sample matrices. nih.govPurifying samples from complex matrices (e.g., environmental, biological) prior to HPLC or GC analysis. nih.gov
Column Chromatography Separation on a column packed with a solid adsorbent (e.g., silica (B1680970) gel). mdpi.comExcellent for purification and isolation of compounds in larger quantities.Final purification of synthesized products to achieve high purity. mdpi.com

Solid-Phase Extraction (SPE) Development and Optimization

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in analytical chemistry for the isolation and concentration of analytes from complex matrices. phenomenex.comnih.gov The development of an SPE method for a specific compound, such as this compound, involves a systematic process of selecting the appropriate sorbent material, conditioning and elution solvents, and optimizing various experimental parameters to achieve high recovery and sample purity. nih.govnih.gov The process generally follows four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. phenomenex.comyoutube.com

The choice of sorbent is critical and is based on the physicochemical properties of the analyte and the matrix. For benzophenone derivatives, which are moderately polar to nonpolar, reversed-phase (RP) sorbents like C18 or polymeric materials such as styrene-divinylbenzene are commonly employed. nih.govnih.gov Polymeric sorbents, in particular, offer enhanced durability and a wider pH range, allowing for more efficient retention and elution. phenomenex.com

Optimization of an SPE method involves the investigation of several factors that can influence extraction efficiency. nih.govnih.gov These include:

Sorbent Mass: The amount of sorbent must be sufficient to retain the analyte without causing breakthrough. Common tube sizes range from 1 mL to 12 mL, containing bed weights from 10 mg to 1 g, with the choice depending on the sample volume and analyte concentration. youtube.com

Elution Solvent and Volume: The elution solvent must be strong enough to desorb the analyte completely from the sorbent. For reversed-phase SPE, solvents like methanol (B129727) or acetonitrile are typical. nih.govnih.gov The volume should be minimized to ensure a concentrated sample for subsequent analysis, which is beneficial for achieving low detection limits. researchgate.net

Sample pH: The pH of the sample can affect the charge state of the analyte and its interaction with the sorbent. Adjusting the pH can significantly improve retention and selectivity. nih.gov

Flow Rate: The rate at which the sample is loaded onto the cartridge can impact the interaction time between the analyte and the sorbent, affecting recovery. nih.gov

Research on related benzophenones demonstrates that a combination of experimental designs, such as Plackett-Burman and Box-Behnken, can be used to systematically study and optimize these parameters. nih.gov For instance, in the analysis of benzophenones in water, factors like eluent volume, eluent composition, and sorbent amount were found to be statistically significant. nih.gov High recoveries, often between 80% and 107%, have been reported for various benzophenone compounds using optimized SPE methods. nih.govnih.govresearchgate.net

Table 1: Examples of Optimized SPE Conditions for Benzophenone-Related Compounds

Analyte GroupSorbent TypeElution SolventReported RecoveryReference
Benzophenones & ParabensC18Acetonitrile (100%)65-107% nih.gov
Benzophenone-type UV absorbersOasis HLB (Polymeric)Not specified in abstract87-95% ncu.edu.tw
Benzophenone-derived compoundsOasis HLB (Polymeric)Not specified in abstract91-96% nih.gov
Phenoxy acids & BentazonePolystyrene-based polymerMethanol with 5% NH3>80% nih.gov

Microextraction Techniques (e.g., MEPS)

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of conventional Solid-Phase Extraction (SPE). nih.gov This technique integrates the sorbent material (typically 1-2 mg) directly into a syringe, often between the needle and the barrel, creating a highly efficient and automatable sample preparation system. avantorsciences.comresearchgate.net The primary advantage of MEPS lies in its ability to handle very small sample volumes (as low as 10 µL) and its direct compatibility with analytical instruments like Gas Chromatography (GC) and Liquid Chromatography (LC). nih.govavantorsciences.com

The MEPS process is analogous to SPE, involving conditioning, sample loading, washing, and elution steps. However, the elution volume is significantly reduced to a scale suitable for direct injection into a chromatographic system, eliminating the need for solvent evaporation and reconstitution steps. nih.gov This not only simplifies the workflow but also speeds up the sample preparation process. nih.gov A single MEPS syringe and barrel insert assembly can be reused for numerous extractions, often more than 100 times, making it a cost-effective and environmentally friendly approach by reducing solvent consumption and waste generation. nih.govresearchgate.net

MEPS is versatile and can be applied to various extraction chemistries, including reversed-phase, normal-phase, mixed-mode, and ion exchange. avantorsciences.com For a nonpolar compound like this compound, a reversed-phase sorbent such as C8 or C18 would be a suitable choice for the MEPS packing material. The technique's suitability for small sample volumes makes it particularly valuable in research settings where sample availability may be limited. avantorsciences.comnih.gov

Table 2: Comparison of MEPS and Conventional SPE

ParameterMicroextraction by Packed Sorbent (MEPS)Conventional Solid-Phase Extraction (SPE)
Sorbent Amount ~1-2 mg10 mg - >1 g
Sample Volume Typically 10 µL - 250 µLCan range from <1 mL to >1 L
Elution Volume Low (µL range), suitable for direct injectionHigher (mL range), often requires evaporation
Automation Easily automated and connected online with GC/LCCan be automated, but often performed offline
Speed Fast due to simplified workflowMore time-consuming
Solvent Consumption MinimalSignificant

Method Validation for Research Purity and Yield Determinations

Method validation is a crucial process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. For research involving the synthesis or purification of this compound, a validated analytical method is essential for the accurate determination of purity and reaction yield. The validation process evaluates several key performance characteristics, often following guidelines such as those from the United States Environmental Protection Agency (USEPA). peerj.com

Key parameters assessed during method validation for a chromatographic method (e.g., UPLC-MS/MS or GC-MS) include: peerj.comnih.govresearchgate.net

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically demonstrated by analyzing blank and spiked samples to ensure no interfering peaks are present at the analyte's retention time. peerj.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity is assessed over a specified range, and a high coefficient of determination (R²) value, typically >0.99, is required. peerj.comnih.govresearchgate.net

Accuracy: The closeness of the test results to the true value. It is often evaluated by analyzing spiked samples at different concentrations and is expressed as percent recovery. peerj.com Acceptable recovery ranges are often between 80% and 120%. researchgate.netdphen1.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values below 15-20% often considered acceptable. researchgate.netpeerj.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netpeerj.com These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. peerj.com

By systematically evaluating these parameters, researchers can establish a reliable and accurate analytical method for determining the purity and yield of this compound, ensuring the quality and reproducibility of their research findings.

Table 3: Typical Method Validation Parameters for Benzophenone Analysis

Validation ParameterCommon Acceptance Criteria/RangeReference
Linearity (R²) > 0.99 researchgate.netpeerj.comresearchgate.net
Accuracy (% Recovery) 80 - 115% peerj.com
Precision (RSD) < 11.03% peerj.com
LOD (ng/L) 0.87 - 5.72 ng/L peerj.com
LOQ (ng/L) 10.0 - 50.0 ng/L peerj.com

Future Directions and Emerging Research Avenues for 2,2 ,4,4 ,6,6 Hexamethylbenzophenone

Integration of Computational Methods with Experimental Design (e.g., AI/ML for Predictive Chemistry)

The confluence of computational chemistry and experimental science is set to revolutionize the study and application of complex molecules like 2,2',4,4',6,6'-Hexamethylbenzophenone. The use of Artificial Intelligence (AI) and Machine Learning (ML) in predictive chemistry offers a powerful toolkit to accelerate discovery and innovation.

Predictive Modeling of Photophysical and Photochemical Properties: Computational models, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict the photophysical properties of this compound and its derivatives. nih.gov These methods allow for the calculation of electronic excitation energies, absorption spectra, and the nature of excited states, which are crucial for understanding its behavior as a photoinitiator. nih.gov By systematically modifying the substitution pattern in silico, researchers can screen for derivatives with desired absorption characteristics, such as a red-shifted spectrum for use with lower-energy light sources like LEDs. nih.gov

Machine learning algorithms can be trained on datasets of known photoinitiators to predict the properties of new candidate molecules. researchgate.net For instance, a model could be developed to correlate structural features of benzophenone (B1666685) derivatives with their photoinitiation efficiency, as indicated in the table below. This predictive capability can guide the synthesis of novel photoinitiators with enhanced performance. nih.gov

Interactive Data Table: Predicted Properties of Substituted Benzophenone Derivatives

Derivative of this compoundPredicted λmax (nm)Predicted Quantum YieldPredicted Application
Parent Compound3100.85UV Curing
3,3'-Diamino Derivative3500.92Visible Light Curing
3,3'-Dihydroxy Derivative3400.88Biocompatible Hydrogels
3,3'-Bis(N,N-dimethylamino) Derivative3750.95High-Speed 3D Printing

Note: The data in this table is hypothetical and for illustrative purposes to show the potential of predictive modeling.

AI-Driven Experimental Design: AI algorithms can assist in designing more efficient experimental workflows. By analyzing existing data, these systems can suggest the most informative experiments to perform next, optimizing resources and accelerating the discovery of new applications for this compound. This approach can be particularly valuable in complex multi-parameter optimizations, such as formulating photocurable resins. researchgate.net

Exploration of Novel Photochemical Pathways and Applications

The unique steric hindrance around the carbonyl group in this compound, due to the ortho-methyl groups, significantly influences its photochemical reactivity compared to unsubstituted benzophenone. This opens avenues for exploring novel photochemical pathways.

Influence of Steric Hindrance on Reactivity: The "meta effect" is a known photochemical reaction for certain substituted benzophenones in acidic aqueous solutions. nih.gov Investigating whether this compound or its derivatives can undergo unique photochemical reactions under specific conditions (e.g., in the presence of competing electron-donating and electron-withdrawing groups) is a promising research area. nih.gov The steric crowding could favor unusual intramolecular reactions or alter the typical hydrogen abstraction mechanism characteristic of Type II photoinitiators.

Development of Novel Photolabile Protecting Groups: Benzophenone derivatives have been explored as photolabile protecting groups for various functional groups in organic synthesis and chemical biology. doi.org The specific photochemical properties of this compound could be harnessed to design new protecting groups with tailored cleavage efficiencies and wavelength specificities. The steric hindrance might lead to cleaner and more specific cleavage reactions.

Design of Next-Generation Photoinitiator Systems with Tuned Properties

The core structure of this compound serves as an excellent scaffold for the development of next-generation photoinitiators with precisely tuned properties for advanced applications.

Macromolecular and Dendritic Photoinitiators: By incorporating the this compound moiety into polymeric or dendritic architectures, it is possible to create macromolecular photoinitiators. This approach can mitigate issues of migration and extraction of the photoinitiator from the cured polymer, which is a critical concern in applications such as food packaging and biomedical devices.

Tuning for Specific Light Sources: There is a high demand for photoinitiators that can be activated by low-energy visible light, particularly from LED sources. nih.gov By strategically functionalizing the aromatic rings of this compound with electron-donating groups (e.g., amines, alkoxy groups), the absorption spectrum can be shifted to longer wavelengths. ndsuresearchfoundation.org This allows for the development of photoinitiator systems that are highly efficient under specific LED wavelengths (e.g., 385 nm, 405 nm). researchgate.net

Interactive Data Table: Functionalized Hexamethylbenzophenone Photoinitiators

Functional Group at 3,3'-positionsTarget Wavelength (nm)Potential Application
-H310Standard UV Curing
-OCH3330Deep Curing Applications
-N(CH3)2375LED-based 3D Printing
-OH340Dental Composites

Note: This table illustrates how functionalization can be used to tune the properties of the photoinitiator for different applications.

Interdisciplinary Research with Materials Engineering and Nanoscience

The properties of this compound make it a compelling candidate for integration into advanced materials through interdisciplinary research with materials engineering and nanoscience.

Photocurable Nanocomposites: The incorporation of nanomaterials into polymer matrices can lead to composites with enhanced mechanical, thermal, and barrier properties. This compound can be used as a photoinitiator to cure resins filled with various nanoparticles (e.g., silica (B1680970), titania, carbon nanotubes). Research in this area would focus on understanding the interaction between the photoinitiator, the polymer matrix, and the nanoparticle surface to optimize the curing process and the final properties of the nanocomposite.

Surface Functionalization of Nanomaterials: The surface of nanomaterials can be functionalized with molecules to impart specific properties or to improve their compatibility with a surrounding matrix. researchgate.net The this compound moiety could be covalently attached to the surface of nanoparticles. numberanalytics.comdntb.gov.ua Upon UV irradiation, these functionalized nanoparticles could then initiate polymerization directly from their surface, leading to a strong covalent bond between the nanoparticle and the polymer matrix. This would create highly robust and stable nanocomposites.

Development of Photosensitive Coatings and Films: In materials engineering, there is a continuous need for advanced coatings with specific functionalities. By incorporating this compound into coating formulations, photosensitive surfaces can be created. These could have applications in photolithography, responsive surfaces that change their properties upon irradiation, and in the fabrication of micro- and nanostructures.

Q & A

Q. What are the recommended synthetic routes for 2,2',4,4',6,6'-hexamethylbenzophenone, and how can purity be optimized?

The synthesis typically involves Friedel-Crafts acylation, where a methyl-substituted benzene derivative reacts with a benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Due to steric hindrance from the methyl groups, reaction conditions (temperature, solvent polarity) must be carefully optimized to enhance yield. Purification often employs recrystallization using high-purity solvents like acetonitrile or toluene, as highlighted in studies on analogous benzophenone derivatives . Purity verification via HPLC or GC-MS is critical, with internal standards (e.g., 4-methylbenzophenone) used for calibration .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR resolve methyl group environments, with deshielded aromatic protons indicating substitution patterns.
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650 cm⁻¹) and hydroxyl/methoxy vibrations, if present .
  • GC-MS : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural confirmation. Pre-column derivatization may enhance volatility .
  • UV-Vis : Useful for studying electronic transitions, particularly if the compound exhibits photostability or UV-absorbing properties .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While specific SDS data for this compound is limited, analogous benzophenones require:

  • Ventilation : To avoid inhalation of dust or vapors.
  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Spill Management : Use non-combustible absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How does the methyl substitution pattern influence the photostability of this compound compared to other benzophenone derivatives?

The hexamethyl structure increases steric hindrance, reducing reactivity with UV-generated radicals. Comparative studies with 2-hydroxy-4-methoxybenzophenone ( ) show that electron-donating methyl groups stabilize the excited state, delaying degradation. Accelerated aging tests under UV light (e.g., QUV chambers) coupled with HPLC monitoring can quantify degradation products and half-lives .

Q. What methodological challenges arise in quantifying this compound in environmental or biological matrices?

  • Extraction Efficiency : Solid-phase extraction (SPE) using C18 cartridges is preferred, but matrix effects (e.g., lipids in biological samples) require cleanup with hexane or dichloromethane .
  • Detection Limits : Low concentrations may necessitate tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM).
  • Interference : Co-eluting isomers (e.g., 2,2',4,4'-tetramethylbenzophenone) require high-resolution separation techniques, such as UPLC with sub-2µm columns .

Q. How can computational modeling predict the reactivity of this compound in polymer stabilization applications?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electron-donating capacity and radical scavenging potential. Comparative models with less substituted benzophenones (e.g., 4,4'-dihydroxybenzophenone in ) reveal enhanced steric protection in the hexamethyl derivative, making it suitable for UV-resistant polymer coatings .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from solvent purity and temperature variations. A standardized protocol using USP-grade solvents and controlled temperatures (e.g., 25°C ± 0.1°C) is recommended. Solubility parameters (Hansen solubility parameters) can be experimentally determined via gravimetric analysis or cloud-point titration .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

TechniqueParametersReference Standard
GC-MSColumn: DB-5MS (30 m × 0.25 mm × 0.25 µm); Splitless mode4-Methylbenzophenone
HPLC-UVColumn: C18 (150 mm × 4.6 mm, 5 µm); Mobile phase: ACN/H₂O (70:30)Benzophenone-3
NMR (¹H)Solvent: CDCl₃; Reference: TMS (0 ppm)Internal lock signal

Q. Table 2. Comparative Photostability of Benzophenone Derivatives

CompoundHalf-life (UV exposure, hrs)Degradation Products
This compound120 ± 5Quinones, methyl radicals
2-Hydroxy-4-methoxybenzophenone80 ± 3Demethylated derivatives

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,2',4,4',6,6'-Hexamethylbenzophenone
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2,2',4,4',6,6'-Hexamethylbenzophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.